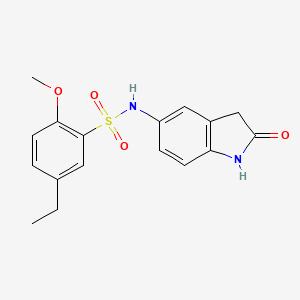
5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields, including medicinal chemistry and pharmacology. Its unique structure enables targeted drug development and exploration of biological pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-oxoindoline derivatives with benzenesulfonamide under specific conditions. One common method includes the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents . The reaction conditions often require a controlled temperature and inert atmosphere to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and process optimization techniques ensures efficient production .
化学反応の分析
Types of Reactions
5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
科学的研究の応用
5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of novel anticancer agents due to its ability to induce apoptosis in cancer cells.
Pharmacology: The compound is explored for its potential in targeting specific biological pathways and molecular targets.
Biology: It is used in studies related to cell cycle regulation and apoptosis.
Industry: The compound’s unique structure makes it valuable in the synthesis of other complex molecules.
作用機序
The mechanism of action of 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, facilitating targeted drug development .
類似化合物との比較
Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds also exhibit notable cytotoxicity toward cancer cells and are used in anticancer research.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide stands out due to its specific structure, which enables targeted interactions with molecular pathways involved in apoptosis. This makes it a valuable compound in the development of novel therapeutic agents .
特性
IUPAC Name |
5-ethyl-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-11-4-7-15(23-2)16(8-11)24(21,22)19-13-5-6-14-12(9-13)10-17(20)18-14/h4-9,19H,3,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYWXNSXQHAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2894162.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)
![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2894169.png)
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)
![3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2894171.png)
![4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2894173.png)
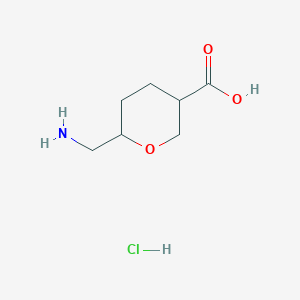
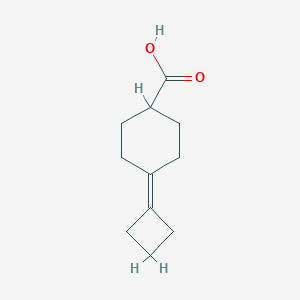
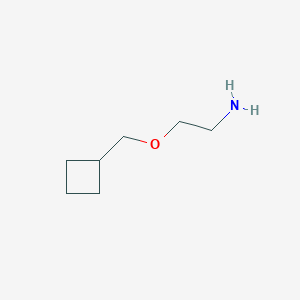
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
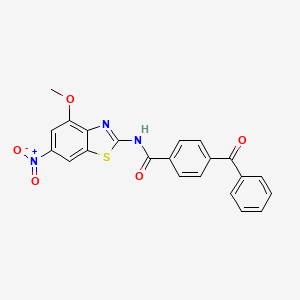

![N-(4-fluorophenyl)-1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2894185.png)
